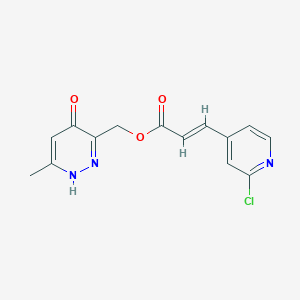
(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C13H12ClN3O3, with a molecular weight of approximately 295.7 g/mol. Its structure features a pyridazine ring, which is known for various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3O3 |
| Molecular Weight | 295.7 g/mol |
| Density | 1.35 g/cm³ |
| Boiling Point | 462 °C |
| Flash Point | 233.2 °C |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for one derivative was found to be 12.5 µg/mL against E. coli, while it showed effectiveness against P. aeruginosa as well .
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay, which is a common method to assess the ability of compounds to act as free radical scavengers. The results indicated that the compound could effectively inhibit DPPH radicals, showcasing its potential as an antioxidant agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of the compound on various cancer cell lines. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .
The biological activity of (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : Molecular docking studies suggest that the compound may bind to specific receptors or proteins involved in signaling pathways related to inflammation and cancer progression .
Table 2: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate against E. coli and P. aeruginosa | |
| Antioxidant | Effective DPPH scavenger | |
| Cytotoxicity | Significant against cancer cell lines |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed promising results in inhibiting bacterial growth, particularly against resistant strains .
- Antioxidant Activity Research : Another research highlighted the antioxidant properties of pyridazine derivatives, indicating their potential role in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-6-12(19)11(18-17-9)8-21-14(20)3-2-10-4-5-16-13(15)7-10/h2-7H,8H2,1H3,(H,17,19)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUTWFWGSLZKFE-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)COC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=NN1)COC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














